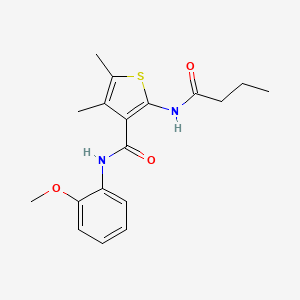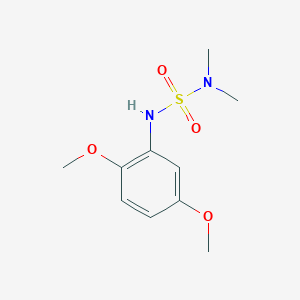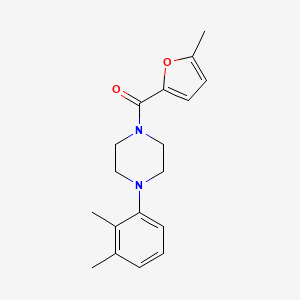![molecular formula C19H14F2O3 B5833240 7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting target for researchers in various fields.
作用机制
The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the development and progression of cancer. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are complex and varied. In vitro studies have shown that this compound has antitumor activity against various cancer cell lines. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Some studies have also suggested that this compound may have anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is its unique structure and properties, which make it an interesting target for scientific research. Additionally, this compound is relatively easy to synthesize using common laboratory techniques. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret experimental results. Additionally, this compound may have limited solubility in certain solvents, which could limit its use in certain experimental settings.
未来方向
There are many future directions for research on 7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Some of the most promising areas of research include its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, researchers may also explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
合成方法
The synthesis of 7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed cross-coupling reactions. This method involves the coupling of a cyclopentadienone derivative with a difluorobenzyl halide in the presence of a palladium catalyst. Other methods for synthesizing this compound include the use of Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling reactions.
科学研究应用
The unique structure and properties of 7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one make it an interesting target for scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Some of the most promising applications of this compound include its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O3/c20-12-5-4-11(17(21)8-12)10-23-13-6-7-15-14-2-1-3-16(14)19(22)24-18(15)9-13/h4-9H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBOUNISFWSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)
![4-{[cyclohexyl(ethyl)amino]sulfonyl}benzoic acid](/img/structure/B5833182.png)

![N-(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5833190.png)
methanone](/img/structure/B5833208.png)
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)

![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)

![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)